molecular formula C23H16FN3O4S2 B2986499 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898466-44-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No.: B2986499
CAS No.: 898466-44-9
M. Wt: 481.52
InChI Key: SAVBURAYWZWNAV-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a benzamide moiety substituted with a 4-fluorophenylsulfonamido group. The chromeno-thiazole system combines chromene (a benzopyran derivative) and thiazole rings, which are known for their pharmacological relevance in drug discovery.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4S2/c24-15-8-10-17(11-9-15)33(29,30)27-16-5-3-4-14(12-16)22(28)26-23-25-21-18-6-1-2-7-19(18)31-13-20(21)32-23/h1-12,27H,13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVBURAYWZWNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a chromeno-thiazole moiety and a sulfonamide group. Its molecular formula is C15H14FN3O2SC_{15}H_{14}FN_{3}O_{2}S, and it is characterized by the following structural elements:

  • Chromeno[4,3-d]thiazole : A fused heterocyclic system known for various biological activities.
  • Fluorophenylsulfonamide : A functional group that enhances water solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate chromeno-thiazole precursors with sulfonamide derivatives.
  • Cyclization : Following the condensation, cyclization reactions are performed to form the core structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve:

  • Inhibition of Cell Cycle Progression : The compound disrupts normal cell cycle regulation, leading to increased apoptosis in cancer cells.
  • Targeting Specific Kinases : It may act as an inhibitor of kinases involved in cell signaling pathways crucial for cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies report:

  • Inhibition Zones : The compound shows notable inhibition zones against Gram-positive bacteria like Staphylococcus aureus.
  • Mechanism : It likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways.

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative effects of various benzamide derivatives, including this compound. Results indicated a significant reduction in cell viability in treated groups compared to controls (p < 0.05) .
  • Antimicrobial Testing :
    • In another investigation, the compound was tested against multiple bacterial strains, revealing effective inhibition comparable to standard antibiotics .

Research Findings Summary Table

Biological ActivityObservationsReference
AnticancerSignificant inhibition of cancer cell proliferation; induces apoptosis
AntimicrobialEffective against Gram-positive bacteria; notable inhibition zones
MechanismDisruption of cell cycle; potential kinase inhibition

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

Several compounds share structural motifs with the target molecule, particularly the thiazole-benzamide framework:

  • 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (): This derivative replaces the chromeno-thiazole core with a simpler thiazole ring and substitutes the 4-fluorophenylsulfonamido group with a methylsulfonyl moiety. The pyridinyl substituent may enhance solubility or metal-binding capacity, but the lack of a fused chromene system likely reduces planarity and π-π stacking interactions compared to the target compound .
  • (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide (): This compound features a quinoline-thiazole hybrid and a bromophenyl group. The extended aromatic system could improve DNA intercalation properties, but the bromine atom introduces steric bulk that may hinder target binding compared to the smaller fluorine substituent in the target molecule .

Key Structural Differences :

Feature Target Compound 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
Core Structure Chromeno-thiazole Thiazole Quinoline-thiazole
Sulfonamide Group 4-Fluorophenylsulfonamido Methylsulfonyl None
Aromatic Substituent Benzamide Pyridinyl Bromophenyl
Chromene-Based Analogues

Chromene derivatives are prominent in anticancer and anti-inflammatory research:

  • N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (): This compound shares a benzamide-substituted chromene core but lacks the thiazole ring and sulfonamido group. The chlorophenyl groups may enhance lipophilicity but reduce metabolic stability compared to the fluorine-containing target compound .
  • N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,2-diphenyl-ethanamide (): This analogue retains the chromeno-thiazole core but replaces the 4-fluorophenylsulfonamido group with a diphenylethanamide moiety. The bulky diphenyl group could sterically hinder interactions with biological targets .

Synthetic Comparison :
The target compound’s synthesis likely involves multi-step reactions similar to those in and , such as:

Friedel-Crafts acylation to form the chromene backbone.

Thiazole ring formation via cyclization with thiourea derivatives.

Sulfonamido incorporation using 4-fluorophenylsulfonyl chloride.

Sulfonamide-Containing Analogues

Sulfonamide groups are critical for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase):

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): This quinazolinone derivative includes a sulfamoylphenyl group but lacks the chromeno-thiazole core. It exhibited moderate anti-inflammatory activity, suggesting that the target compound’s chromeno-thiazole system might enhance potency due to improved binding affinity .
  • 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide () : This compound highlights the role of sulfonamides in modulating solubility and hydrogen-bonding interactions. However, the absence of a benzamide group limits direct structural comparability .

Activity Insights :

  • The 4-fluorophenylsulfonamido group in the target compound may offer better metabolic stability than methylsulfonyl or unsubstituted sulfonamides due to fluorine’s electronegativity and resistance to oxidative metabolism .
Spectroscopic Characterization

Key spectral data for the target compound and analogues include:

  • IR Spectroscopy :
    • C=O stretch (benzamide) : ~1660–1680 cm⁻¹ (consistent across benzamide derivatives) .
    • S=O stretch (sulfonamido) : ~1240–1255 cm⁻¹ (similar to ’s triazole-sulfonyl compounds) .
  • 1H-NMR: Chromeno-thiazole protons resonate in the δ 6.5–8.5 ppm range (aromatic protons), while sulfonamido NH appears as a broad singlet near δ 10–11 ppm .

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